molecular formula C21H19N3O3S2 B2534519 N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-64-8

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2534519
CAS No.: 851780-64-8
M. Wt: 425.52
InChI Key: WFPAGQCVVQWQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Activity

Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, closely related to the queried compound, has shown potential antidepressant activity. These compounds were synthesized and evaluated for their antidepressant effects, revealing that certain derivatives significantly reduced immobility time in animal models, indicating potential as antidepressants. This study highlights the therapeutic potential of thiophene-based pyrazolines with specific structural features for treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Material Science Applications

In the realm of materials science, novel heterocyclic compounds incorporating thiophene and pyrazoline units have been designed and synthesized, exhibiting promising optical properties for opto-electronic applications. These materials, characterized by their blue and green emission under UV light, suggest their utility in developing new opto-electronic devices, highlighting the versatility of such heterocyclic compounds in materials science (Ramkumar & Kannan, 2015).

Catalytic Applications

Compounds related to the queried chemical structure have been explored for their catalytic applications. For instance, the use of PEG-SO3H as a catalyst in the synthesis of bis(indolyl)methanes and 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in water represents an environmentally friendly and efficient approach to synthesizing bis(pyrazolyl)methanes. This research underscores the potential of these compounds in facilitating green chemical synthesis processes (Hasaninejad et al., 2011).

Antibacterial Activity

Synthesis and evaluation of pyrazoline derivatives with a thiophene moiety have demonstrated significant antibacterial activity against various bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial infections (Rani & Mohamad, 2014).

Anti-Tumor Activity

Additionally, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to exhibit potent anti-tumor activities against hepatocellular carcinoma cell lines. These findings open avenues for the development of new anti-cancer therapies based on the structural motifs of thiophene and pyrazoline (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

N-[3-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-10-5-9-16(13-17)18-14-19(15-7-3-2-4-8-15)24(22-18)21(25)20-11-6-12-28-20/h2-13,19,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAGQCVVQWQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.